molecular formula C10H15NO3S2 B2371320 N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide CAS No. 2034255-23-5

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2371320
CAS No.: 2034255-23-5
M. Wt: 261.35
InChI Key: DLEQRHHUOPHWFF-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse biological activities .

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives, which are important in material science and organic electronics.

    Biology: The compound’s biological activities make it a candidate for studying its effects on different biological pathways.

    Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Preparation Methods

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide typically involves the reaction of thiophene derivatives with various reagents. One common method includes the condensation reaction of thiophene with acetyl chloride in the presence of stannic chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: It can undergo substitution reactions, particularly at the thiophene ring, using reagents like aryl bromides in the presence of palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiophene ring system allows it to bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-(5-acetylthiophen-2-yl)ethyl)ethanesulfonamide can be compared with other thiophene derivatives, such as:

    2-Acetylthiophene: A precursor to thiophene-2-carboxylic acid and thiophene-2-acetic acid.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-3-16(13,14)11-7-6-9-4-5-10(15-9)8(2)12/h4-5,11H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEQRHHUOPHWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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